1-(2-Chloropyridin-4-yl)ethanol
Overview
Description
1-(2-Chloropyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fourth position of the pyridine ring, making it a chlorinated pyridine derivative. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-4-yl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(2-chloropyridin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 1-(2-chloropyridin-4-yl)ethanone using a palladium catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(2-chloropyridin-4-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1-(2-chloropyridin-4-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(2-chloropyridin-4-yl)ethanone.
Reduction: 1-(2-chloropyridin-4-yl)ethane.
Substitution: 1-(2-methoxypyridin-4-yl)ethanol.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways, such as anti-inflammatory and anti-cancer agents.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)ethanol can be compared with other similar compounds, such as:
1-(2-Chloropyridin-4-yl)ethanone: This compound is an oxidized form of this compound and lacks the hydroxyl group.
1-(2-Methoxypyridin-4-yl)ethanol: This compound has a methoxy group instead of a chlorine atom, resulting in different chemical properties and reactivity.
1-(2-Chloropyridin-4-yl)ethane: This fully reduced form lacks both the hydroxyl and carbonyl groups, making it less reactive.
The uniqueness of this compound lies in its combination of a hydroxyl group and a chlorine atom, which provides a balance of reactivity and stability, making it a versatile compound in various applications.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKWVFDRUADQGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292076 | |
Record name | 2-Chloro-α-methyl-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-98-7 | |
Record name | 2-Chloro-α-methyl-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245644-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-α-methyl-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloropyridin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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